N-(5-nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide
Übersicht
Beschreibung
N-(5-nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide, also known as nitazoxanide, is a synthetic antiparasitic and antiviral agent. It was first developed in the 1990s and has been approved by the US Food and Drug Administration for the treatment of various parasitic and viral infections. Nitazoxanide has been shown to have a broad-spectrum activity against a variety of pathogens, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide is not fully understood. However, it is thought to work by inhibiting the pyruvate:ferredoxin oxidoreductase enzyme in parasites, which is essential for energy production. Nitazoxanide may also interfere with the replication of viruses by inhibiting the viral thymidine kinase enzyme.
Biochemical and Physiological Effects:
Nitazoxanide has been shown to have minimal toxicity in humans and animals. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 5-10 hours. Nitazoxanide is excreted primarily in the urine and feces.
Vorteile Und Einschränkungen Für Laborexperimente
Nitazoxanide has several advantages for laboratory experiments. It has a broad-spectrum activity against a variety of pathogens, making it a useful tool for studying the mechanisms of parasitic and viral infections. Nitazoxanide is also relatively easy to synthesize and purify, which makes it readily available for research.
One limitation of N-(5-nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide is that it may not be effective against all parasites and viruses. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its usefulness in certain research applications.
Zukünftige Richtungen
There are several future directions for research on N-(5-nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide. One area of interest is the development of new formulations and delivery methods for this compound, which could increase its efficacy and reduce side effects. Another area of research is the identification of new targets for this compound, which could expand its usefulness against a wider range of pathogens. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in combination therapies.
Wissenschaftliche Forschungsanwendungen
Nitazoxanide has been extensively studied for its antiparasitic and antiviral activity. It has been shown to be effective against a variety of parasites, including Giardia lamblia, Cryptosporidium parvum, and Entamoeba histolytica. Nitazoxanide has also been shown to have antiviral activity against a number of viruses, including hepatitis B and C, human immunodeficiency virus (HIV), and influenza.
Eigenschaften
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c14-9(7-4-2-1-3-5-7)12-10-11-6-8(17-10)13(15)16/h6-7H,1-5H2,(H,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPCYAVJCUDPSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.